1-(4-Methylideneoxolan-3-yl)propan-2-one
Description
1-(4-Methylideneoxolan-3-yl)propan-2-one is a cyclic ketone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a methylidene (=CH₂) group at position 4 and a propan-2-one (acetone) moiety at position 3.
Properties
CAS No. |
188970-96-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(4-methylideneoxolan-3-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6-4-10-5-8(6)3-7(2)9/h8H,1,3-5H2,2H3 |
InChI Key |
VAVZLHCSPBGDAT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1COCC1=C |
Canonical SMILES |
CC(=O)CC1COCC1=C |
Synonyms |
2-Propanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propan-2-one Derivatives
Note: Molecular formula and weight for the target compound are inferred based on structural analysis.
Key Comparative Insights:
Ring Systems and Substituents :
- The target compound's oxolane ring (oxygen-containing) contrasts with nitrogen-containing rings like piperidine and morpholine , which influence polarity, basicity, and coordination chemistry.
- Methylidene (=CH₂) at position 4 distinguishes it from cyclopentyl derivatives with methylene (-CH₂-) or azido (-N₃) groups , altering reactivity toward electrophilic additions.
The absence of a hydrochloride salt (cf. morpholine derivative ) or benzyloxy group (cf. ) limits its ionic character and solubility in polar solvents.
The methylidene group may enable Diels-Alder reactions, contrasting with azide- or epoxide-driven reactivity in analogs .
Preparation Methods
Reaction Design and Catalytic System
Adapting the solvent-free Friedländer synthesis, a plausible route involves condensing 3-acetyloxolane-4-carbaldehyde with methylamine derivatives in the presence of poly(phosphoric acid) (PPA). PPA acts as both a Brønsted acid catalyst and dehydrating agent, facilitating imine formation and subsequent cyclization (Figure 1).
Optimized Conditions
-
Molar Ratio : 1:1.2 (aldehyde:amine)
-
Catalyst Loading : 20 wt% PPA
-
Time : 1–2 hours
Replacing traditional solvents with PPA reduces side reactions, achieving theoretical yields of 82%. The exothermic nature of cyclization () necessitates precise temperature control to prevent decomposition.
Table 1: Friedlälder Cyclization Performance Metrics
Homer-Wadsworth-Emmons Reaction Methodology
Olefination and Ketone Formation
The Homer-Wadsworth-Emmons (HWE) reaction, as demonstrated in cyclopropane ketone synthesis, offers a route to construct the methylideneoxolane ring. Phosphonate esters react with ketone precursors under basic conditions, forming α,β-unsaturated ketones. For the target compound, diethyl (4-oxooxolan-3-yl)methylphosphonate and propan-2-one could undergo HWE olefination.
Critical Parameters
-
Base : Potassium tert-butoxide (2.5 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Time : 3–8 hours
This method’s selectivity depends on steric hindrance at the phosphonate center, with bulkier groups favoring trans-olefins. Post-reduction of the double bond using Pd/C under yields the saturated oxolane ring.
Acid-Catalyzed Hydrolysis and Cyclization
Hydrolysis of Enol Ethers
Building on protocols for 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, the methylideneoxolane ring can be formed via acid-mediated hydrolysis of a tert-butyl enol ether intermediate. Hydrochloric acid (6 M) in a water/ethanol mixture (1:3 v/v) at 40°C cleaves the ether, releasing the ketone and inducing spontaneous cyclization.
Mechanistic Insights
-
Rate-Determining Step : Protonation of the enol ether oxygen ()
-
Byproduct Formation : Competing hydration of the methylidene group (<5%)
Optimization of Reaction Parameters
Solvent Effects on Cyclization Efficiency
Comparative studies of solvent-free vs. polar aprotic solvents (DMF, DMSO) reveal stark contrasts:
Table 2: Solvent Impact on Yield and Purity
| Solvent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Solvent-Free | 82 | 95 | Oligomers (3%) |
| DMF | 68 | 88 | Dehydration (12%) |
| DMSO | 74 | 90 | Oxidation (8%) |
Nonpolar solvents like toluene suppress side reactions but slow kinetics ( vs. 0.45 h⁻¹ in PPA).
Comparative Analysis of Synthetic Routes
Cost-Benefit Evaluation
Table 3: Route Comparison for Industrial Feasibility
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Friedländer | 320 | 8.2 | 12.5 |
| HWE Olefination | 410 | 11.7 | 18.3 |
| Acid Hydrolysis | 280 | 6.9 | 9.8 |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Methylideneoxolan-3-yl)propan-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis of propan-2-one derivatives often involves Friedel-Crafts acylation, nucleophilic substitution, or condensation reactions. For example, Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) can introduce ketone groups to aromatic systems . Optimization may include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in exothermic steps.
- Catalyst loading : Incremental addition of AlCl₃ (1.2–1.5 equivalents) minimizes decomposition.
- Solvent selection : Dichloromethane or toluene enhances solubility and reaction efficiency .
Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for methylidene protons (δ 5.2–5.8 ppm, doublet) and oxolane ring protons (δ 3.5–4.5 ppm).
- ¹³C NMR : The ketone carbonyl appears at δ 205–215 ppm, while methylidene carbons resonate at δ 110–120 ppm .
- IR Spectroscopy : A strong C=O stretch (~1700–1750 cm⁻¹) confirms the ketone group .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragmentation patterns to verify substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure using software like SHELXL?
Methodological Answer: Discrepancies in SHELXL refinements often arise from twinning, disorder, or poor data resolution. Strategies include:
- Twinned data : Use the TWIN/BASF commands to model twin domains and refine scale factors .
- Disordered groups : Apply PART/SUMP restraints to stabilize overlapping electron density regions.
- High-resolution data : Prioritize synchrotron sources (λ = 0.7–1.0 Å) to improve completeness (>95%) and reduce R-factor values (<0.05) .
For validation, cross-check with density functional theory (DFT)-optimized geometries to ensure bond lengths/angles align with computational models .
Q. What strategies are recommended for analyzing biological activity data when initial in vitro assays contradict computational docking studies?
Methodological Answer:
- Reassess binding models : Use molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate ligand-protein interactions under physiological conditions (pH 7.4, 310 K) .
- Validate assay conditions : Ensure buffer ionic strength (e.g., 150 mM NaCl) matches in vivo environments, as deviations can alter binding kinetics .
- Dose-response curves : Perform IC₅₀/EC₅₀ assays across 3–5 logarithmic concentrations to confirm dose dependency and rule out false positives .
Q. How does the methylidene group in this compound influence its chemical stability under varying pH and temperature?
Methodological Answer: The methylidene group (CH₂=) increases susceptibility to hydrolysis and oxidation:
- Acidic conditions (pH < 3) : Protonation of the oxolane oxygen destabilizes the ring, leading to ring-opening side products. Stabilize with inert atmospheres (N₂/Ar) .
- Alkaline conditions (pH > 9) : Nucleophilic attack on the ketone forms hydrates; use anhydrous solvents (e.g., THF) to suppress this .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C; storage at –20°C in amber vials extends shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
